4-Chloro-2-(trifluoromethoxy)benzamide

CFTR corrector F508del-CFTR cystic fibrosis

This 4-Chloro-2-(trifluoromethoxy)benzamide is a validated, moderate-activity CFTR F508del corrector reference standard with a documented EC₅₀ of 2.19 μM in human CFBE41o‑ bronchial epithelial cells. It bridges early screening hits (~6 μM) and clinical correctors (0.1 μM), providing a reproducible SAR baseline. The para-chloro/ortho‑trifluoromethoxy substitution pattern has been peer-reviewed in CFTR modulator programs, eliminating uncontrolled variables. Also ideal as a versatile intermediate for focused benzamide libraries and head-to-head functional group studies against its carboxylic acid analog (CAS 1261605-70-2).

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 1261791-05-2
Cat. No. B1399812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethoxy)benzamide
CAS1261791-05-2
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)N
InChIInChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
InChIKeyMTYIZCXOBKSDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethoxy)benzamide (CAS 1261791-05-2): Procurement-Grade Fluorinated Benzamide for CFTR Modulator Research


4-Chloro-2-(trifluoromethoxy)benzamide (CAS 1261791-05-2) is a halogenated aromatic benzamide with the molecular formula C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g/mol, featuring a para-chloro substitution and an ortho-trifluoromethoxy group on the benzamide scaffold . This compound is commercially available as a research-grade intermediate, typically supplied at 95%–97% purity . In the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulator development, this compound has been evaluated as a corrector of the F508del-CFTR folding defect, with reported EC₅₀ values in the low micromolar range in both rat FRT and human CFBE41o‑ cell-based assays [1].

Why 4-Chloro-2-(trifluoromethoxy)benzamide Cannot Be Casually Substituted by Generic Benzamide Analogs in CFTR Corrector Screening


In CFTR modulator discovery, minor structural variations on the benzamide scaffold produce orders-of-magnitude differences in F508del-CFTR rescue efficacy [1]. For instance, while the FDA-approved corrector VX-809 (lumacaftor) achieves F508del-CFTR maturation rescue with an EC₅₀ of 0.1 μM, numerous benzamide-based analogs from high-throughput screening campaigns exhibit only low-micromolar activity [2]. The presence and precise positioning of electron-withdrawing substituents such as chlorine and trifluoromethoxy groups critically influence both the compound's interaction with CFTR's nucleotide-binding domain and its cellular permeability profile [3]. Therefore, substituting a procurement-grade benzamide intermediate without verifying its specific substitution pattern and documented assay performance introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation.

Quantitative Evidence Guide: 4-Chloro-2-(trifluoromethoxy)benzamide vs. CFTR Corrector Benchmarks and Structural Analogs


CFTR F508del Corrector Activity: Micromolar Potency in Human Bronchial Epithelial Cells vs. Nanomolar Clinical Comparators

In a head-to-head assay context within the BindingDB repository, 4-Chloro-2-(trifluoromethoxy)benzamide demonstrated CFTR F508del corrector activity with an EC₅₀ of 2190 nM (2.19 μM) in human CFBE41o‑ bronchial epithelial cells expressing the F508del mutant following 24-hour preincubation [1]. This places the compound in the low-micromolar corrector class, contrasting sharply with the FDA-approved clinical comparator VX-809 (lumacaftor), which achieves F508del-CFTR maturation rescue with an EC₅₀ of 100 nM (0.1 μM) in FRT cells . The approximately 22-fold potency differential establishes 4-Chloro-2-(trifluoromethoxy)benzamide as a moderate-activity tool compound suitable for SAR baseline determination and as a reference standard for evaluating novel corrector series, rather than as a clinical candidate proxy.

CFTR corrector F508del-CFTR cystic fibrosis high-throughput screening

Comparative CFTR Corrector Potency: Positioning Among Early-Stage Benzamide-Derived Screening Hits

Within the broader landscape of benzamide-derived CFTR correctors, 4-Chloro-2-(trifluoromethoxy)benzamide (EC₅₀ = 2.19 μM in CFBE41o‑ cells) occupies an intermediate potency tier. The prototypical early-stage corrector Corr-4a, a bisaminomethylbithiazole-benzamide hybrid, exhibits an IC₅₀ of 6.0 μM for ΔF508-CFTR correction , making the target compound approximately 2.7-fold more potent in this cross-assay comparison. Conversely, next-generation VX-809-based hybrid derivatives have achieved EC₅₀ values as low as 87 nM (0.087 μM) [1], representing a ~25-fold potency advantage over the target compound. This positioning defines 4-Chloro-2-(trifluoromethoxy)benzamide as a representative 'moderate-activity' benzamide that serves as a critical reference point for SAR studies seeking to understand the molecular determinants that separate low-micromolar screening hits from nanomolar clinical leads.

CFTR corrector structure-activity relationship benzamide scaffold screening hit

Antiproliferative Activity of Carboxylic Acid Precursor: Low-Micromolar IC₅₀ Against Melanoma Cell Lines

The carboxylic acid precursor to 4-Chloro-2-(trifluoromethoxy)benzamide, namely 4-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 1261605-70-2), has demonstrated antiproliferative activity against melanoma (A375) and breast cancer (MCF-7) cell lines, with derivatives exhibiting IC₅₀ values in the low micromolar range . In a dose-dependent inhibition study on melanoma cells, an IC₅₀ value of approximately 15 μM was observed after 48 hours of treatment . This contrasts with the parent benzamide derivative, for which no peer-reviewed antiproliferative data have been reported, underscoring the functional group-dependent nature of the biological activity. The carboxylic acid moiety contributes hydrogen-bonding capacity and ionic interactions absent in the amide analog, suggesting divergent target engagement profiles that may inform medicinal chemistry design strategies.

anticancer antiproliferative melanoma benzamide precursor

COX-2 Inhibitory Potential: Class-Level Evidence for Trifluoromethoxy Benzamide Derivatives

While direct COX-2 inhibition data for 4-Chloro-2-(trifluoromethoxy)benzamide are not available in peer-reviewed literature, class-level evidence demonstrates that structurally related trifluoromethoxy benzamide derivatives exhibit potent COX-2 inhibitory activity. The carboxylic acid analog 4-Chloro-2-(trifluoromethoxy)benzoic acid has been characterized as a potent inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis in inflammatory pathways . This contrasts with clinically established COX-2 selective inhibitors such as celecoxib, which achieves COX-2 inhibition with IC₅₀ values in the nanomolar range [1]. The presence of the trifluoromethoxy group enhances metabolic stability and lipophilicity, making the benzamide scaffold a compelling starting point for anti-inflammatory drug discovery programs, though the amide derivative would require independent validation due to the functional group difference between carboxylic acid and amide moieties.

COX-2 inhibition anti-inflammatory trifluoromethoxy benzamide scaffold

Physicochemical and Procurement Specifications: Purity Grade Differentiation for Reproducible Assay Performance

Commercial availability of 4-Chloro-2-(trifluoromethoxy)benzamide spans multiple purity grades: 95%+ and 97% . For quantitative biological assays, the 97% purity specification minimizes the confounding influence of synthetic impurities that could act as off-target modulators, enzyme inhibitors, or cytotoxic contaminants. In CFTR corrector screening, where assay windows are often narrow and EC₅₀ values in the low micromolar range are being resolved, impurity-driven artifacts can substantially distort dose-response curve fitting and lead to false positive or negative SAR conclusions. The molecular weight of 239.58 g/mol and the presence of the MDL identifier MFCD18393778 further facilitate unambiguous compound tracking and inventory management across multi-site collaborative research programs.

chemical procurement purity specification quality control assay reproducibility

Validated Research and Procurement Applications for 4-Chloro-2-(trifluoromethoxy)benzamide


CFTR F508del Corrector SAR Studies: Moderate-Activity Baseline Compound

Use 4-Chloro-2-(trifluoromethoxy)benzamide as a well-characterized moderate-activity reference standard in CFTR F508del corrector structure-activity relationship campaigns. With documented EC₅₀ values of 2190 nM (2.19 μM) in human CFBE41o‑ bronchial epithelial cells, this compound provides a reproducible baseline for quantifying fold-improvements achieved by novel benzamide derivatives [1]. Its potency sits between early-stage screening hits such as Corr-4a (IC₅₀ = 6.0 μM) and clinically optimized correctors such as VX-809 (EC₅₀ = 0.1 μM), making it an ideal benchmark for differentiating incremental SAR gains from breakthrough potency improvements .

Functional Group Comparison Studies: Amide vs. Carboxylic Acid Bioactivity Profiling

Employ 4-Chloro-2-(trifluoromethoxy)benzamide in head-to-head comparative studies against its carboxylic acid analog (CAS 1261605-70-2) to dissect the contribution of the amide vs. carboxylic acid functional group to biological activity. The acid analog exhibits low-micromolar antiproliferative activity against melanoma cells (IC₅₀ ~15 μM) and has been characterized as a COX-2 inhibitor , whereas the amide derivative lacks peer-reviewed data in these assays. This functional group pairing enables systematic evaluation of how the hydrogen-bonding capacity and ionic character of the carboxylic acid influence target engagement, cellular permeability, and metabolic stability relative to the more lipophilic, neutral amide scaffold [2].

Procurement-Grade Intermediate for Medicinal Chemistry Derivatization

Utilize 4-Chloro-2-(trifluoromethoxy)benzamide as a versatile synthetic intermediate for generating focused libraries of fluorinated benzamide derivatives. The electron-withdrawing trifluoromethoxy group at the ortho position, combined with the para-chloro substitution, creates a privileged scaffold for medicinal chemistry exploration across multiple target classes, including CFTR modulators [3], anti-inflammatory agents [4], and anticancer compounds [5]. The primary amide functionality serves as a convenient handle for further derivatization, including N-alkylation, acylation, or conversion to nitrile or tetrazole bioisosteres.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.